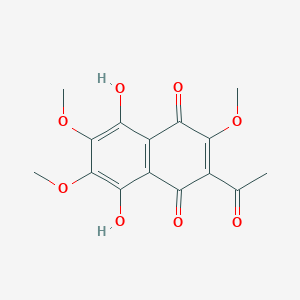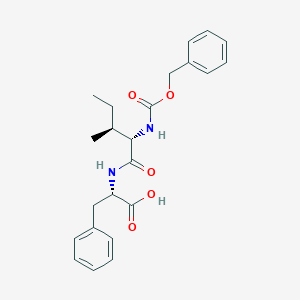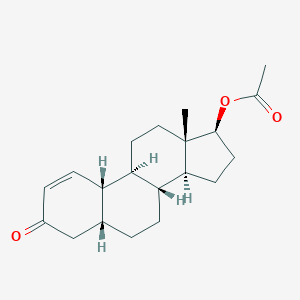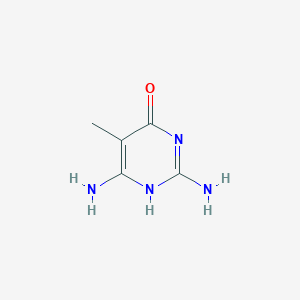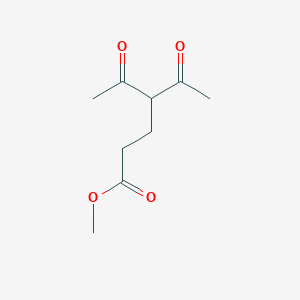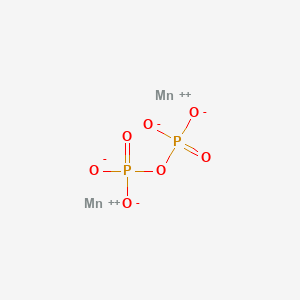
Dimanganese diphosphate
Overview
Description
Dimanganese diphosphate is an inorganic compound with the formula Mn2P2O7 . It crystallizes in the monoclinic C2/m space group . The structure is three-dimensional where Mn2+ is bonded to six O2- atoms to form distorted MnO6 octahedra that share corners with six equivalent PO4 tetrahedra .
Synthesis Analysis
Mn2P2O7 can be synthesized by heating NH4MnPO4.6H20, which is precipitated from cold water solutions of manganous chloride and diammonium hydrogen phosphate . Single crystals are prepared at 1350 K in an evacuated platinum tube .
Molecular Structure Analysis
The molecular structure of Mn2P2O7 is quite complex. Each Mn2+ ion is bonded to six O2- atoms to form distorted MnO6 octahedra. These octahedra share corners with six equivalent PO4 tetrahedra and edges with three equivalent MnO6 octahedra . There is a spread of Mn–O bond distances ranging from 2.16–2.34 Å .
Scientific Research Applications
Catalase Function Modeling : A study by Gerasimchuk et al. (1999) investigated a dimanganese(II) complex as a functional model for manganese catalases. They found that the rate of O2 evolution accelerated with the addition of nitrogenous bases, which correlated with the pKa of the base. This research provides insights into the structural and functional similarities between the dimanganese complex and binuclear metalloproteins (Gerasimchuk et al., 1999).
Ribonucleotide Reduction : Cotruvo and Stubbe (2011) demonstrated that Escherichia coli class Ib ribonucleotide reductase, which converts nucleoside 5'-diphosphates to deoxynucleoside 5'-diphosphates, is active with a dimanganese(III)-Y(•) cofactor. This highlights the importance of dimanganese complexes in biochemical processes under iron-limited and oxidative stress conditions (Cotruvo & Stubbe, 2011).
Manganese Enzymes : A review by Dismukes (1996) focused on the mechanisms of catalysis by binuclear manganese enzymes, including dimanganese complexes. This review emphasized the diverse reaction types these enzymes are involved in, such as redox reactions and phosphorylation, illustrating the broad application of dimanganese complexes in biological systems (Dismukes, 1996).
Water Oxidation Catalyst : Ramaraj, Kira, and Kaneko (1987) explored the use of a di-μ-oxo-tetrakis(2,2′-bipyridine)dimanganese complex as a catalyst for water oxidation. This research signifies the potential application of dimanganese complexes in environmental and energy-related fields (Ramaraj, Kira, & Kaneko, 1987).
Polymerization Catalyst : Gilbert et al. (2003) investigated the initiation of radical polymerization of methyl methacrylate by dimanganese decacarbonyl in the presence of organic halides. This study presents an application of dimanganese complexes in the field of polymer chemistry (Gilbert et al., 2003).
properties
IUPAC Name |
manganese(2+);phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mn.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPYPDGUEOUKHG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mn+2].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mn2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimanganese diphosphate | |
CAS RN |
13446-44-1 | |
| Record name | Diphosphoric acid, manganese(2+) salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimanganese diphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



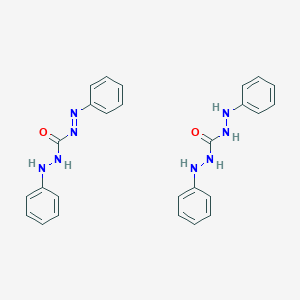
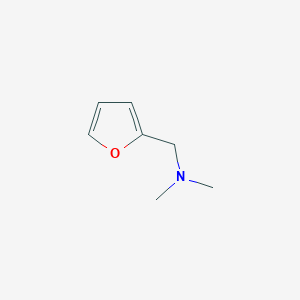
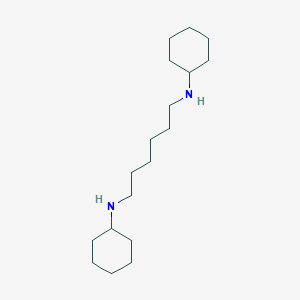

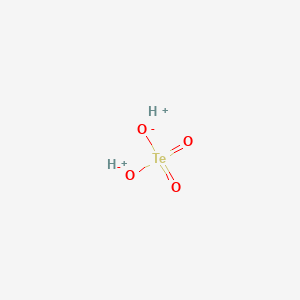
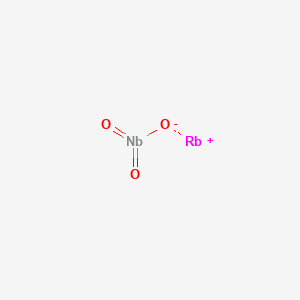
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
